![molecular formula C15H17N3O3 B2665852 N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421482-31-6](/img/structure/B2665852.png)
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a compound that contains a total of 40 bonds, including 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The compound has 1 tertiary amide (aromatic) and 1 hydroxyl group .
Synthesis Analysis
The synthesis of oxazolines, such as the one in the compound, typically involves coupling amino alcohols with carboxylic acid derivatives in the presence of activation reagents, catalysts, or oxidants . A triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides for synthesizing 2-oxazolines has been reported .Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis
The reaction of N-(2-hydroxyethyl)amides provides the desired 2-oxazolines in up to 99% yield. This method affords oxazoline with inversion of α-hydroxyl stereochemistry, suggesting that alcohol is activated as a leaving group under these conditions .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The chemical compound N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide serves as a precursor in the synthesis of various pyrazolo and pyrimidine derivatives. These derivatives are synthesized through reactions involving different primary and secondary amines, leading to compounds with potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with this compound to form substituted amides and pyrazoloxazine derivatives, showcasing its utility in creating novel compounds with potentially unique properties (Eleev, Kutkin, & Zhidkov, 2015).
Anticancer Activity
A significant application of derivatives of this compound is in the development of anticancer agents. Through various synthetic pathways, derivatives have been created and tested for their antitumor activity. For example, the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this compound's derivatives in cancer research and therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial and Antiviral Activities
Derivatives synthesized from this compound have also been tested for their antimicrobial and antiviral activities. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents. This opens avenues for the development of new antiviral drugs, particularly against strains such as the H5N1 avian influenza virus (Hebishy, Salama, & Elgemeie, 2020).
Biological and Chemical Properties
The compound and its derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The structural diversity obtained by modifying this compound allows for the exploration of different biological activities, offering insights into the relationship between chemical structure and biological function. This is crucial for the development of new pharmaceuticals and understanding the mechanism of action of potential drugs (Youssef, Abbady, Ahmed, & Omar, 2011).
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)15(20)13-11-14-18(16-13)7-4-10-21-14/h1-3,5-6,11,19H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXLLKGCZGIDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2665770.png)
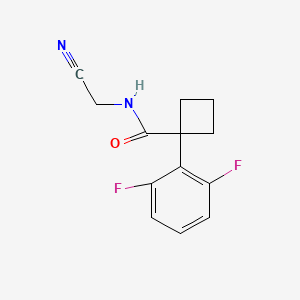

![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
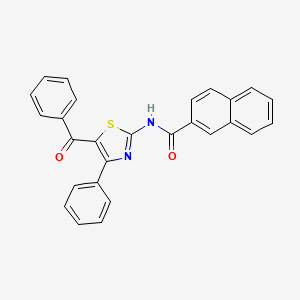
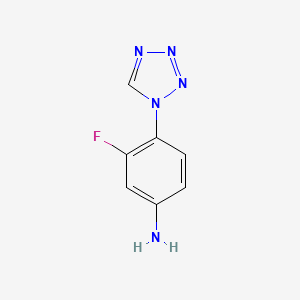

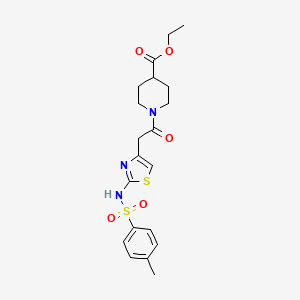
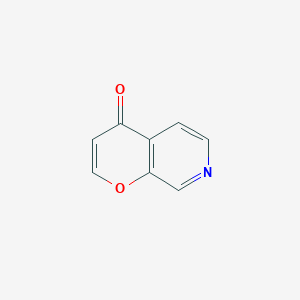
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
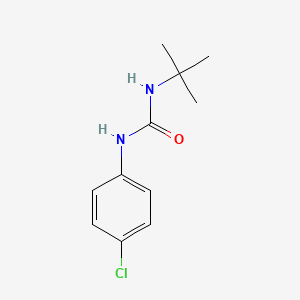
![1-(bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)
![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)
![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)
